

Technical Guide: Structural Elucidation of N-(2-fluorobenzyl)-2-methoxyethanamine

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Compound of Interest

Compound Name: *N*-(2-fluorobenzyl)-2-methoxyethanamine

CAS No.: 247907-28-4

Cat. No.: B183783

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Executive Summary

N-(2-fluorobenzyl)-2-methoxyethanamine (CAS: Generic/Analogous, MW: 183.22 g/mol) is a critical secondary amine intermediate. It serves as a primary building block in the synthesis of N-benzyl phenethylamines (e.g., 25H-NBF) and various heterocyclic pharmacophores. Its structural integrity is a Critical Quality Attribute (CQA); the presence of positional isomers (3-fluoro or 4-fluoro analogs) or incomplete reduction byproducts (imines) can catastrophically alter the pharmacological profile of downstream compounds.

This guide provides a definitive, self-validating workflow for the synthesis, purification, and absolute structural confirmation of this molecule, designed for researchers requiring high-fidelity data.

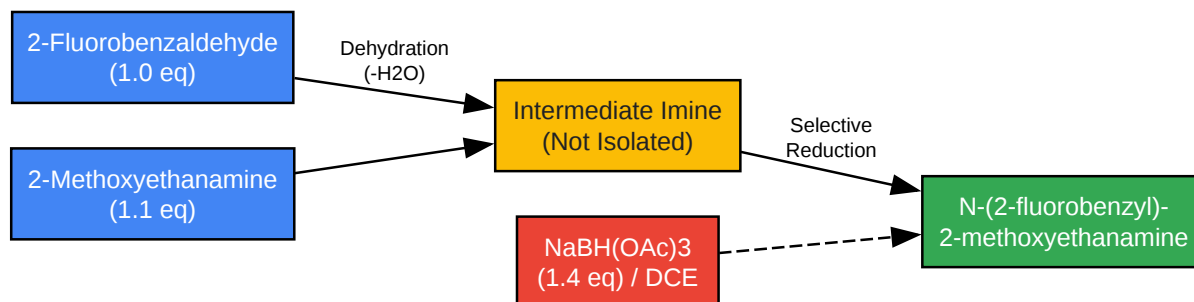
Part 1: Synthetic Pathway & Process Control

The synthesis utilizes a reductive amination protocol.^[1] While standard, the specific choice of reducing agent and solvent conditions dictates the impurity profile. We employ Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (

) to minimize side reactions (such as direct reduction of the aldehyde to alcohol) and allow for a "one-pot" procedure.

Reaction Mechanism & Workflow

The pathway involves the formation of a hemiaminal, dehydration to the imine (Schiff base), and selective reduction to the secondary amine.



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Figure 1: Reductive amination workflow using STAB in Dichloroethane (DCE).

Experimental Protocol (Self-Validating)

- Imine Formation:
 - Dissolve 2-fluorobenzaldehyde (10 mmol) in 1,2-Dichloroethane (DCE, 30 mL).
 - Add 2-methoxyethanamine (11 mmol) under atmosphere.
 - Validation Point: Monitor by TLC (Silica, 5% MeOH/DCM). The aldehyde spot () must disappear, replaced by the lower imine.
- Reduction:
 - Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes. Stir at room temperature for 4–6 hours.

- Validation Point: The imine spot must disappear. If aldehyde reforms (hydrolysis), the environment is too wet.
- Workup (Critical for Amine Purity):
 - Quench with saturated
 - . Extract with DCM.
 - Acid/Base Swing: Extract organic layer with 1M HCl (product moves to aqueous phase). Wash organic phase (removes non-basic impurities). Basify aqueous phase to pH 12 with NaOH. Extract back into DCM.
 - Dry over
 - and concentrate.

Part 2: Spectroscopic Elucidation (The Core)

To claim absolute structure, one must distinguish the ortho-fluoro substitution from meta/para isomers and confirm the integrity of the methoxyethyl tail.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for positional assignment. The Fluorine atom (

) introduces spin-spin coupling that acts as a "fingerprint" for the ortho position.

Data Summary Table: Predicted & Observed Shifts (

)

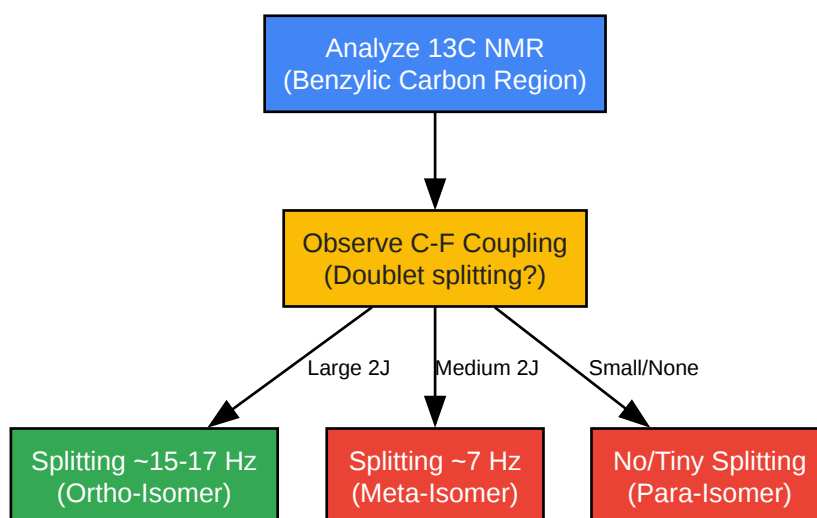
Nucleus	Moiety	Shift (ppm)	Multiplicity	Coupling (Hz)	Structural Logic
	Ar-H (4 protons)	7.00 – 7.40	Multiplet	-	Distinctive pattern for ortho-subst.
	Ar-CH -N	3.88	Singlet (d*)		Benzylic protons. *May appear as doublet due to long-range F coupling.
	N-CH -CH	2.82	Triplet		Alpha to amine.
	CH -CH -O	3.52	Triplet		Alpha to ether.
	O-CH	3.36	Singlet	-	Terminal methoxy.
	C-F (C2)	~161.0	Doublet		Definitive Proof of F-attachment.
	C-CH (C1)	~125.0	Doublet		Geminal coupling confirms ortho position.
	Ar-F	-118.0	Multiplet	-	Typical range for ortho-F (Meta is

~-113, Para
~-110).

The "Ortho-Coupling" Logic

The most common error is misidentifying the isomer. In the

NMR, the benzylic carbon (attached to the ring) will show a specific coupling constant () typically around 15–17 Hz for ortho-fluoro, whereas meta is smaller (~7 Hz) and para is negligible (~1-2 Hz).



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Figure 2: Decision tree for assigning regioisomers via Carbon-Fluorine coupling constants.

Mass Spectrometry (MS) Fragmentation

In Electron Ionization (EI) MS, the molecule follows predictable alpha-cleavage pathways characteristic of benzylamines.

- Molecular Ion (): m/z 183 (often weak).
- Base Peak: The fragmentation is driven by the stability of the iminium ions formed by alpha-cleavage next to the nitrogen.

Pathway A (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the nitrogen is less favorable than Pathway B, but the formation of the 2-fluorobenzyl cation (m/z 109) is a diagnostic marker for the aromatic ring substitution.

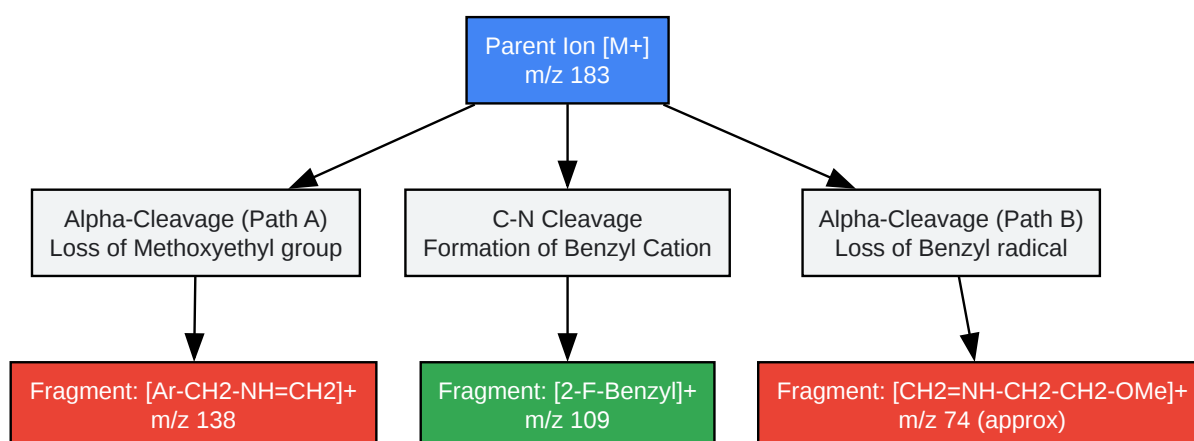
Pathway B (Alpha-Cleavage of Ethyl Chain): The dominant pathway involves cleavage alpha to the amine on the ethyl chain side or the benzyl side.

- Loss of the 2-fluorobenzyl radical

m/z 74 (Methoxyethyl iminium).

- Loss of the methoxymethyl radical

m/z 138 (N-methylene-2-fluorobenzyl iminium).



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Figure 3: Primary fragmentation pathways in EI-MS analysis.

Part 3: Quality Control & Purity Assay

For research or pharmaceutical applications, HPLC purity must be established.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

).

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 210 nm (Amine absorption) and 260 nm (Aromatic absorption).
- Acceptance Criteria: Single peak >98% area integration. No peak at the retention time of 2-fluorobenzaldehyde (starting material).

References

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- Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [\[2\] Link](#) (Authoritative source for C-F coupling constants).
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Sources

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [3. Analytical characterization of three hallucinogenic N-\(2-methoxy\)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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